
Melevodopa
Overview
Description
Mechanism of Action
Target of Action
Melevodopa is a methyl ester of levodopa and its primary target is the dopamine receptors (DRDs) . These receptors play a crucial role in the nervous system, particularly in the regulation of movement and reward.
Mode of Action
This compound, being a prodrug, is converted into dopamine in the brain . This conversion is facilitated by the enzyme aromatic L-amino acid decarboxylase (AADC or DOPA decarboxylase) . The newly formed dopamine then interacts with dopamine receptors, supplementing the low endogenous levels of dopamine and treating symptoms of Parkinson’s disease .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the dopaminergic pathway. This pathway is responsible for the production, release, and reuptake of the neurotransmitter dopamine. By providing an additional source of dopamine, this compound helps to restore the function of this pathway, which is impaired in conditions like Parkinson’s disease .
Pharmacokinetics
It is known that this compound is used in combination with carbidopa for the treatment of parkinson’s disease . Carbidopa is a dopa decarboxylase inhibitor that prevents the peripheral conversion of levodopa to dopamine, thereby increasing the bioavailability of levodopa in the brain and reducing peripheral side effects .
Result of Action
The primary molecular effect of this compound is the increase in dopamine levels in the brain. This helps to alleviate the symptoms of Parkinson’s disease, which is characterized by a deficiency of dopamine. On a cellular level, the increased dopamine can stimulate dopaminergic receptors, leading to improved neuron function and communication .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain foods or medications can affect the absorption and effectiveness of this compound . Furthermore, the drug’s efficacy can also be influenced by the patient’s overall health status and lifestyle .
Biochemical Analysis
Biochemical Properties
Melevodopa interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is a methyl ester of levodopa and is indicated in combination with carbidopa for the treatment of Parkinson’s disease
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and it may have effects on metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: Melevodopa is synthesized through the esterification of levodopa. The process involves the reaction of levodopa with methanol in the presence of an acid catalyst, such as hydrochloric acid, to form the methyl ester . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality this compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Melevodopa undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are reactive intermediates.
Reduction: Reduction of this compound can lead to the formation of dihydroxy derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Melevodopa has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in neurotransmitter pathways and its effects on cellular processes.
Medicine: Primarily used in the treatment of Parkinson’s disease to replenish dopamine levels in the brain.
Industry: Utilized in the development of advanced drug delivery systems and formulations
Comparison with Similar Compounds
Levodopa: The parent compound of melevodopa, used in the treatment of Parkinson’s disease.
Etilevodopa: Another ester derivative of levodopa with similar applications.
Methyldopa: An antihypertensive agent that also acts on dopaminergic pathways.
Uniqueness of this compound: this compound’s enhanced water solubility and improved pharmacokinetic profile make it a superior choice for certain therapeutic applications. Its ability to be rapidly absorbed and converted into dopamine provides a more consistent and effective treatment for Parkinson’s disease compared to levodopa .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-10(14)7(11)4-6-2-3-8(12)9(13)5-6/h2-3,5,7,12-13H,4,11H2,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBDACCLCFWBSI-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048433 | |
Record name | Melevodopa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7101-51-1 | |
Record name | L-Dopa methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7101-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Melevodopa [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007101511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Melevodopa | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13313 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Melevodopa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MELEVODOPA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M30686U4X4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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